![molecular formula C7H4BrN3O B2675005 3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde CAS No. 1234616-43-3](/img/structure/B2675005.png)
3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde
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Overview
Description
3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde is a chemical compound with the linear formula C7H4BRN3O . It is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine .Molecular Structure Analysis
The molecular structure of 3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde is represented by the InChI code: 1S/C7H4BrN3O/c8-6-2-10-11-3-5(4-12)1-9-7(6)11/h1-4H .Chemical Reactions Analysis
6-Bromopyrazolo [1,5-a]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde is 226.03 . The compound has a linear formula of C7H4BRN3O .Scientific Research Applications
Click Chemistry and Bioconjugation
The compound’s functional groups make it suitable for click-type conjugation reactions. Researchers have explored its compatibility with biologically relevant target ligands, demonstrating its potential for bioconjugation applications . This property allows for specific labeling and modification of biomolecules.
Mechanism of Action
properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-2-10-11-3-5(4-12)1-9-7(6)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYYZXBSKRGPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde |
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